![molecular formula C34H25N B14131825 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its excellent hole transport capabilities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- typically involves the reaction of biphenyl derivatives with naphthylamine under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-naphthyl linkage .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactors to ensure efficient and high-yield production. The use of automated synthesis machines and continuous flow reactors has also been explored to enhance production efficiency .
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted biphenyl and naphthyl derivatives.
科学研究应用
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and solar cells. The biphenyl and naphthyl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity .
相似化合物的比较
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and similar electronic applications.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Another compound with excellent hole transport properties used in organic electronics
Uniqueness
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- stands out due to its unique combination of biphenyl and naphthyl groups, which provide superior hole transport capabilities and stability in electronic devices. Its structural properties allow for better performance and longevity compared to other similar compounds .
属性
分子式 |
C34H25N |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
N-[4-(4-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C34H25N/c1-2-7-25(8-3-1)27-17-21-31(22-18-27)35-32-23-19-28(20-24-32)26-13-15-30(16-14-26)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H |
InChI 键 |
LPUDPWGKNCPKTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



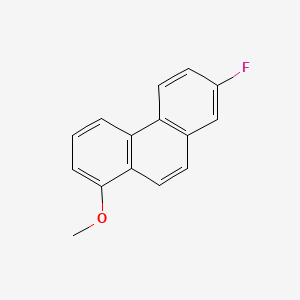
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
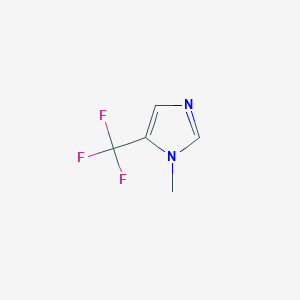
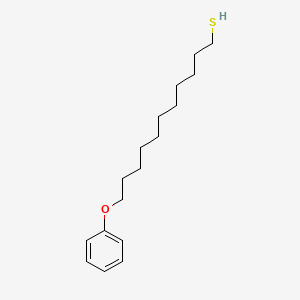
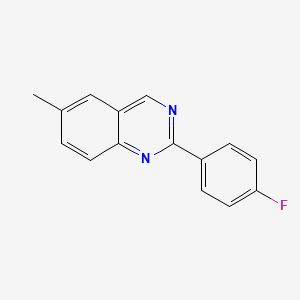
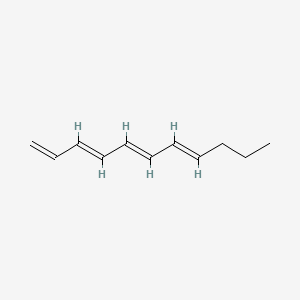
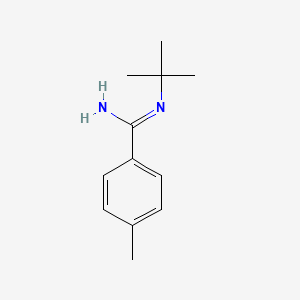
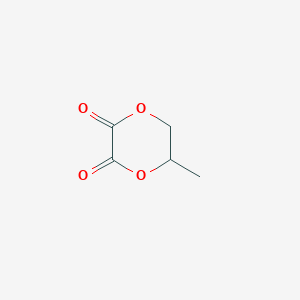
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
